4-nitro-N'-(2-nitrobenzylidene)benzohydrazide
Overview
Description
4-nitro-N’-(2-nitrobenzylidene)benzohydrazide is an organic compound with the molecular formula C14H10N4O5 It belongs to the class of hydrazones, which are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-(2-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-nitrobenzohydrazide+2-nitrobenzaldehyde→4-nitro-N’-(2-nitrobenzylidene)benzohydrazide
The reaction mixture is heated under reflux for several hours, and the product is obtained by cooling the mixture and filtering the precipitate. The crude product is then purified by recrystallization from ethanol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-nitro-N’-(2-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: Formation of 4-amino-N’-(2-aminobenzylidene)benzohydrazide.
Oxidation: Formation of corresponding nitro oxides.
Substitution: Formation of substituted hydrazones with different functional groups.
Scientific Research Applications
4-nitro-N’-(2-nitrobenzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-nitro-N’-(2-nitrobenzylidene)benzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The nitro groups can also participate in redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N’-(4-nitrobenzylidene)benzohydrazide
- 3-nitro-N’-(3-nitrobenzylidene)benzohydrazide
- N’-(2-nitrobenzylidene)benzohydrazide
- 4-methyl-N’-(4-nitrobenzylidene)benzohydrazide
Uniqueness
4-nitro-N’-(2-nitrobenzylidene)benzohydrazide is unique due to the presence of two nitro groups at different positions on the benzene rings, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct interactions with biological targets and different pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
4-nitro-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5/c19-14(10-5-7-12(8-6-10)17(20)21)16-15-9-11-3-1-2-4-13(11)18(22)23/h1-9H,(H,16,19)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHASHSFBDLQDLH-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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